An In-depth Technical Guide to 2,5-bis(4-bromophenyl)-1H-pyrrole: Synthesis, Properties, and Advanced Applications
An In-depth Technical Guide to 2,5-bis(4-bromophenyl)-1H-pyrrole: Synthesis, Properties, and Advanced Applications
Introduction: The Strategic Value of a Symmetrical Diarylpyrrole
The 2,5-bis(4-bromophenyl)-1H-pyrrole molecule represents a highly versatile and strategically important scaffold in modern organic chemistry. Its architecture, featuring a central electron-rich pyrrole core symmetrically flanked by two brominated phenyl rings, offers a unique combination of properties. The pyrrole nucleus is a key component in a vast number of biologically active compounds and functional organic materials.[1][2] The terminal bromine atoms act as reactive handles, enabling a wide range of post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides a comprehensive technical overview of 2,5-bis(4-bromophenyl)-1H-pyrrole for researchers and professionals in materials science and drug discovery. We will delve into its synthesis via the classic Paal-Knorr reaction, detail its predicted and observed physicochemical properties, and explore its significant potential in the development of advanced organic electronics and novel therapeutic agents. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized throughout.
Chemical Structure and Physicochemical Properties
The structural identity of 2,5-bis(4-bromophenyl)-1H-pyrrole is defined by a central 1H-pyrrole ring with 4-bromophenyl substituents at the 2- and 5-positions. This symmetrical arrangement dictates its chemical and photophysical properties.
Core Data Summary
A summary of the core physicochemical properties is presented below. Note that while some data like molecular weight are calculated, other experimental values such as melting point are based on closely related structures due to the absence of specific literature data for this exact compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₁Br₂N | Calculated |
| Molecular Weight | 393.08 g/mol | Calculated |
| CAS Number | Not assigned; Precursor CAS: 2461-83-8 | [5] |
| Appearance | Predicted: Off-white to pale yellow solid | Analogy |
| Solubility | Expected: Soluble in THF, CH₂Cl₂, Chloroform; Sparingly soluble in alcohols; Insoluble in water | General Pyrrole Properties |
| Melting Point | Predicted: >200 °C | Analogy to similar diaryl heterocycles |
Predicted Spectral Data
The symmetrical nature of the molecule simplifies its expected spectral signature.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring.
-
δ ~7.55 ppm (d, J = 8.4 Hz, 4H): These are the four aromatic protons ortho to the bromine atoms on the phenyl rings.
-
δ ~7.35 ppm (d, J = 8.4 Hz, 4H): These are the four aromatic protons meta to the bromine atoms.
-
δ ~6.60 ppm (s, 2H): This singlet represents the two equivalent protons at the 3- and 4-positions of the pyrrole ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~135-140 ppm: Quaternary carbons of the pyrrole ring (C2, C5).
-
δ ~132 ppm: Aromatic carbons para to the pyrrole linkage (C-Br).
-
δ ~131.8 ppm: Aromatic CH carbons ortho to the bromine.
-
δ ~128 ppm: Aromatic CH carbons meta to the bromine.
-
δ ~122 ppm: Quaternary aromatic carbons attached to the pyrrole ring.
-
δ ~108 ppm: Pyrrole CH carbons (C3, C4).
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3400 cm⁻¹ (sharp, medium): N-H stretching vibration.
-
~3100 cm⁻¹ (weak): Aromatic and pyrrole C-H stretching.
-
~1600, 1485 cm⁻¹ (strong): Aromatic C=C stretching vibrations.
-
~1070, 1010 cm⁻¹ (strong): In-plane C-H bending and C-Br stretching.
-
~825 cm⁻¹ (strong): Para-substituted benzene C-H out-of-plane bending.
-
Synthesis Protocol: The Paal-Knorr Condensation
The most direct and efficient method for constructing the 2,5-diarylpyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] For the synthesis of the N-unsubstituted 2,5-bis(4-bromophenyl)-1H-pyrrole, the key precursor is 1,4-bis(4-bromophenyl)-1,4-butanedione, and the nitrogen source is typically an ammonia equivalent like ammonium acetate or ammonium formate.[3]
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize 2,5-bis(4-bromophenyl)-1H-pyrrole from 1,4-bis(4-bromophenyl)-1,4-butanedione.
Materials:
-
1,4-bis(4-bromophenyl)-1,4-butanedione (1.0 eq)[5]
-
Ammonium acetate (10.0 eq)
-
Glacial Acetic Acid (solvent)
-
Methanol (for washing)
-
Deionized Water (for washing)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-bis(4-bromophenyl)-1,4-butanedione (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to fully dissolve the reactants upon heating, e.g., 10-20 mL per gram of diketone).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible (typically 2-4 hours).
-
Causality Insight: Acetic acid serves as both the solvent and a weak acid catalyst, which protonates a carbonyl group, facilitating the initial nucleophilic attack by ammonia (generated in situ from ammonium acetate). The high temperature is necessary to drive the two subsequent dehydration steps to form the aromatic pyrrole ring.[6]
-
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of cold water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with copious amounts of water to remove acetic acid and excess ammonium acetate, followed by a wash with cold methanol to remove any remaining organic impurities.
-
Drying and Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol or a toluene/hexane mixture.
Core Reactivity and Synthetic Utility
The true value of 2,5-bis(4-bromophenyl)-1H-pyrrole lies in its potential for derivatization. The two C-Br bonds are ideal functionalities for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][7]
Suzuki-Miyaura Cross-Coupling
This reaction allows for the formation of C-C bonds between the bromophenyl units and a wide variety of organoboron reagents (boronic acids or esters), enabling the construction of larger, π-conjugated systems.[8]
Caption: Key reactivity pathway via Suzuki-Miyaura cross-coupling.
Protocol: Double Suzuki-Miyaura Coupling
Objective: To synthesize a 2,5-bis(4'-aryl-[1,1'-biphenyl]-4-yl)-1H-pyrrole derivative.
Materials:
-
2,5-bis(4-bromophenyl)-1H-pyrrole (1.0 eq)
-
Arylboronic acid (2.2-2.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., anhydrous Potassium Carbonate, K₂CO₃, 4.0 eq)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 2,5-bis(4-bromophenyl)-1H-pyrrole, the arylboronic acid, palladium catalyst, and base. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality Insight: The palladium catalyst is air-sensitive, particularly in its active Pd(0) state. An inert atmosphere is critical to prevent catalyst oxidation and ensure high reaction yields.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final coupled product.
Applications in Research and Development
The unique structure of 2,5-bis(4-bromophenyl)-1H-pyrrole and its derivatives makes it a promising candidate for several high-value applications.
Organic Electronics: Building Blocks for OLEDs
2,5-Diarylpyrroles are electron-rich heterocyclic systems that can function effectively as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[9] The ability to extend the π-conjugation of the molecule through Suzuki coupling allows for the fine-tuning of the HOMO/LUMO energy levels, which is critical for efficient charge injection and transport in OLED devices.[10] By coupling the bromophenylpyrrole core with various electron-donating or electron-withdrawing aryl groups, researchers can develop a library of materials with tailored optoelectronic properties for use as hole-transport layers (HTLs), emissive layer hosts, or even as the primary emitters themselves.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The bis-aryl-heterocycle motif is prevalent in many biologically active molecules. For instance, analogues like 2,5-bis(3'-indolyl)pyrroles have demonstrated potent antiproliferative activity against a wide range of human tumor cell lines.[11][12] The 2,5-bis(4-bromophenyl)-1H-pyrrole core can serve as a rigid scaffold for creating libraries of compounds for drug discovery. The bromine atoms can be substituted not only with aryl groups but also with nitrogen, oxygen, or sulfur-containing nucleophiles to explore the structure-activity relationship (SAR) for various biological targets, such as protein kinases or DNA gyrase.[13] The overall lipophilicity and structural rigidity of the core make it an attractive starting point for designing enzyme inhibitors.
Conclusion
2,5-bis(4-bromophenyl)-1H-pyrrole is a synthetically accessible and highly versatile chemical building block. While specific characterization data for this exact molecule is not widely published, its synthesis is readily achievable through the robust Paal-Knorr reaction. Its primary value is derived from the two strategically placed bromine atoms, which serve as versatile handles for palladium-catalyzed cross-coupling reactions. This reactivity opens the door to the creation of complex, π-conjugated systems for organic electronics and diverse molecular architectures for medicinal chemistry. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and effectively utilize this powerful molecular scaffold in their advanced research and development programs.
References
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1, 15-26.[1]
-
Paal–Knorr synthesis. (2024). In Wikipedia. Retrieved from [Link]6]
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from a relevant chemical supplier's technical portal.[3]
-
Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]4]
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2025). Journal of Heterocyclic Chemistry.[7]
-
Aiello, A., et al. (2013). Synthesis and antiproliferative activity of 2,5-bis(3'-indolyl)pyrroles, analogues of the marine alkaloid nortopsentin. Marine Drugs, 11(3), 645–659.[11][12]
-
BenchChem. (2025). Biological activity of novel pyrrole-2,5-dione derivatives.[13]
-
Aiello, A., et al. (2013). Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Marine Drugs, 11(3), 645-659.[12]
-
Organic Syntheses. (n.d.). Procedure for synthesis of related bromophenyl compounds. Retrieved from [Link]6]
-
Tang, W., et al. (2012). A Practical Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 89, 46.[6]
-
D'Auria, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3847-3856.[3]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]8]
-
Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS.[10]
-
MilliporeSigma. (n.d.). 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole. Retrieved from a major chemical supplier's product page.
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1, 15-26.[1]
-
A. K. Bauri, S. Foro, & N. D. Q. Nguyen. (2016). 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole). IUCrData, 1(2), x161005.[14]
-
DiCesare, J. C., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2599-2607.[15]
-
S. K. Kumar, et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Polymers, 13(22), 3915.[9]
-
Naddeo, S., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 519.[16]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15873-15897.[2]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. 1,4-Bis(4-bromophenyl)-1,4-butanedione | CAS 2461-83-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.uniss.it [iris.uniss.it]
- 11. Synthesis and antiproliferative activity of 2,5-bis(3'-indolyl)pyrroles, analogues of the marine alkaloid nortopsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
